An In-Depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics. Its rigid, planar structure and versatile synthetic handles make it an ideal framework for designing potent and selective modulators of various biological targets. This guide focuses on a particularly compelling derivative, 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS Number: 1352625-30-9), a key building block in the synthesis of advanced pharmaceutical agents, most notably kinase inhibitors. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and its burgeoning role in the development of next-generation targeted therapies.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in drug discovery and development. The key properties of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine are summarized below:
| Property | Value | Source |
| CAS Number | 1352625-30-9 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents such as DMSO and DMF | General knowledge |
The structure of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is characterized by the fusion of a pyrazole and a pyridine ring. The strategic placement of the bromine atom at the 3-position and the fluorine atom at the 6-position are critical to its utility. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity and to modulate the compound's biological activity. The fluorine atom, a common bioisostere for a hydrogen atom in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability.
Synthesis and Chemical Reactivity: A Proposed Synthetic Pathway
While a specific, detailed synthesis protocol for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. The most common approach involves the cyclocondensation of an appropriately substituted aminopyridine with a 1,3-bielectrophilic species.[2][3]
A logical synthetic strategy would commence with a substituted aminopyridine, which then undergoes a cyclization reaction to form the pyrazolo[1,5-a]pyridine core, followed by a bromination step.
Proposed Synthetic Workflow:
A proposed synthetic workflow for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine.
Step-by-Step Methodological Considerations:
-
N-Amination of 2-Amino-5-fluoropyridine: The synthesis would likely begin with the N-amination of 2-amino-5-fluoropyridine. This can be achieved using various aminating agents, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt. This intermediate is primed for the subsequent cyclization step.
-
[3+2] Cycloaddition: The N-aminopyridinium salt can then undergo an oxidative [3+2] cycloaddition reaction with a suitable 1,3-bielectrophilic partner, such as an α,β-unsaturated carbonyl compound.[1][4] This metal-free reaction typically proceeds under mild conditions and offers a high degree of functional group tolerance, leading to the formation of the 6-fluoropyrazolo[1,5-a]pyridine core.
-
Electrophilic Bromination: The final step involves the regioselective bromination of the 6-fluoropyrazolo[1,5-a]pyridine intermediate. The pyrazolo[1,5-a]pyrimidine core is known to undergo electrophilic substitution, and reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile are commonly employed for this transformation.[5] This step is expected to yield the desired 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine.
This proposed pathway represents a logical and efficient approach to the synthesis of the target compound, leveraging well-established and robust chemical transformations.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the realm of kinase inhibitors.[6][7] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Mechanism of Action as Kinase Inhibitors:
Pyrazolo[1,5-a]pyridine derivatives typically function as ATP-competitive inhibitors. They are designed to mimic the adenine moiety of ATP, binding to the ATP-binding pocket of the target kinase and thereby preventing the phosphorylation of downstream substrates. This inhibition of kinase activity can disrupt the aberrant signaling pathways that drive disease progression.
General mechanism of pyrazolo[1,5-a]pyridine-based kinase inhibition.
Potential Kinase Targets:
While the specific kinase targets for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine are not definitively established in the reviewed literature, the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has shown potent inhibitory activity against a range of kinases, including:
-
PI3K (Phosphoinositide 3-kinase): Several studies have reported the development of pyrazolo[1,5-a]pyridine derivatives as selective inhibitors of PI3K isoforms, which are key components of a signaling pathway that is frequently mutated in cancer.[8][9]
-
CDKs (Cyclin-Dependent Kinases): The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of CDKs, such as CDK9, which are crucial regulators of the cell cycle and transcription.[10]
-
Trk (Tropomyosin Receptor Kinase): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature of approved Trk inhibitors used in the treatment of cancers with NTRK gene fusions.[11]
-
CSK (C-Terminal Src Kinase): Pyrazolo[1,5-a]pyridine-based compounds have been investigated as inhibitors of CSK, a negative regulator of T-cell activation, with potential applications in immuno-oncology.[12]
The 3-bromo-6-fluoro substitution pattern on the pyrazolo[1,5-a]pyridine core provides a valuable starting point for the synthesis of libraries of potential kinase inhibitors. The bromine atom at the 3-position can be readily functionalized using cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize potency and selectivity for a specific kinase target.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. A comprehensive review of the Safety Data Sheet (SDS) is essential before use. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a high-value building block with significant potential in the field of drug discovery. Its strategic functionalization with bromine and fluorine atoms on the privileged pyrazolo[1,5-a]pyridine scaffold makes it an attractive starting material for the synthesis of potent and selective kinase inhibitors. While further research is needed to fully elucidate its specific biological targets and mechanism of action, the extensive body of literature on related compounds strongly suggests its utility in the development of novel therapies for cancer and other diseases driven by aberrant kinase signaling. The continued exploration of the chemical space around this versatile scaffold is poised to yield the next generation of targeted therapeutics.
References
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]
- Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2006). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial and antifungal agents. Bioorganic & Medicinal Chemistry, 14(18), 6145-6154.
-
Hylton, M., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 58-63. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2018). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 8(63), 36245-36266. [Link]
-
Cieślik, W., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6296. [Link]
-
Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46. [Link]
-
Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis of uniquely substituted pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives through AcOH and O2-promoted cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. ACS Omega, 4(9), 13856-13867. [Link]
-
Lavecchia, A., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4148-4153. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4293. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Physical Chemistry Chemical Physics, 22(42), 24654-24664. [Link]
-
Yu, D.-G., et al. (2014). Metal-free, selective C–N bond formation between N-heterocycles and halo-N-heterocycles. RSC Advances, 4(94), 52203-52206. [Link]
-
Unzue, A., & Palacios, F. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 199, 112391. [Link]
-
Scott, P. J. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 57(15), 1668-1671. [Link]
-
Dzierba, C. D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(7), 1036-1041. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
-
SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. Retrieved from [Link]
-
Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 629. [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 12. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
